1-methylpyridine-2-thione

Tautomerism Thermochemistry Physical Organic Chemistry

1-Methylpyridine-2-thione (MPT) is a tautomerically locked heterocyclic thione that eliminates the thiol-thione ambiguity of 2-mercaptopyridine. Its N-methyl group ensures irreversible thione fixation, providing predictable S-nucleophilicity and a single, well-defined coordination mode for transition metals. MPT acts as a metal-free photocatalyst (E*red –1.60 V vs Ag/AgCl) for Giese-type radical additions and cleanly yields a mono-adduct with dirhodium carbonyl, offering a stoichiometric ceiling ideal for homogeneous catalysis. Superior to in-class substitution for QSAR and organometallic formulation due to its structurally unambiguous scaffold.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 6887-59-8
Cat. No. B6604547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylpyridine-2-thione
CAS6887-59-8
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESCN1C=CC=CC1=S
InChIInChI=1S/C6H7NS/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKeyUHOAUPKGWPQNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyridine-2-thione (CAS 6887-59-8) – A Locked-Thione Heterocycle for Coordination Chemistry, Photocatalysis, and Acylation


1-Methylpyridine-2-thione (CAS 6887‑59‑8; synonym N‑methyl‑2‑thiopyridone, MPT) is an N‑methylated heterocyclic thione with the molecular formula C₆H₇NS and a molecular weight of 125.19 g mol⁻¹ [1]. The N‑methyl group irreversibly locks the compound in the thione tautomeric form, eliminating the thiol‑thione ambiguity that characterises the parent 2‑mercaptopyridine system [2]. This structural feature confers predictable nucleophilic reactivity at sulfur, a well‑defined S‑donor coordination mode toward transition metals, and a tractable excited‑state redox potential that underpins its emerging role as a metal‑free organophotocatalyst [3].

Why 1-Methylpyridine-2-thione Cannot Be Replaced by Generic Pyridine-2-thiones or 2-Mercaptopyridines


Simple substitution of 1‑methylpyridine‑2‑thione (CAS 6887‑59‑8) with the parent 2‑mercaptopyridine or other N‑unsubstituted pyridine‑2‑thiones introduces uncontrolled tautomeric equilibria between thione and thiol forms, leading to unpredictable S‑ vs. N‑coordination and variable nucleophilicity [1]. The N‑methyl substituent not only fixes the thione form but also profoundly alters the thermodynamic stability relative to the S‑methyl isomer: the N‑methyl‑thione is disfavoured by 2.6 ± 1.3 kcal mol⁻¹ in the liquid phase, a bias that is absent in the parent system [1]. In organometallic reactions, N‑methylthiopyridone exhibits a sharply truncated coordination stoichiometry with dirhodium carbonyl compared with 2‑thiopyridone, which proceeds through multiple carbonyl‑substitution stages [2]. These differences make in‑class substitution scientifically unsound for applications that depend on a single, well‑defined tautomeric state, predictable S‑nucleophilicity, or a specific metal‑coordination outcome.

Quantitative Differentiation Evidence for 1-Methylpyridine-2-thione (CAS 6887-59-8) vs. Closest Analogs


Thermodynamic Isomer Preference: N-Methyl-Thione vs. S-Methyl-Thiol – A 2.6 kcal mol⁻¹ Instability Gap

In a direct head‑to‑head equilibration, N‑methyl‑2‑thiopyridone (the title compound) is thermodynamically less stable than its S‑methyl isomer 2‑methylthiopyridine by an enthalpy difference of 2.6 ± 1.3 kcal mol⁻¹ in the liquid phase at 145–188 °C, catalysed by N‑methyl‑2‑methylthiopyridinium fluoroborate [1]. This contrasts with the parent 2‑pyridinethione system, where the thione form is generally favoured in polar media. The N‑methyl substitution therefore inverts the relative stability of the thione‑thiol isomer pair.

Tautomerism Thermochemistry Physical Organic Chemistry

Stoichiometric Ceiling in Dirhodium Carbonyl Coordination: N‑Methyl Stops at Mono‑Adduct Whereas 2‑Thiopyridone Progresses to Tri‑Adduct

When treated with [Rh₂Cl₂(CO)₄], N‑methylthiopyridone yields only the bridged‑cleaved mono‑adduct cis‑[RhCl(CO)₂L] and shows no further reactivity upon addition of excess ligand [1]. In the same study, 2‑thiopyridone and 6‑methyl‑2‑thiopyridone proceed through a cis‑dicarbonyl bis‑adduct stage and eventually form monocarbonyl tris‑adduct species [1]. This truncated coordination cascade is a direct consequence of the N‑methyl group altering the electron density and steric profile at the metal centre.

Coordination Chemistry Organometallics Rhodium Complexes

Excited‑State Reduction Potential: MPT Photocatalyst (–1.60 V vs. Ag/AgCl) Competes with Metal‑Based Photoredox Catalysts

The photoexcited 1‑methylpyridine‑2(1H)‑thione (MPT) exhibits a ground‑state excited‑state reduction potential of E(MPT·⁺/MPT*) = –1.60 V vs. Ag/AgCl in acetonitrile, enabling single‑electron reduction of N‑hydroxyphthalimide (NHPI) esters to generate primary, secondary, and tertiary alkyl radicals [1]. For cross‑study comparison, the widely used metal‑based photocatalyst fac‑Ir(ppy)₃ has a reported excited‑state reduction potential of approximately –1.73 V vs. SCE [2]. While fac‑Ir(ppy)₃ is a slightly stronger photoreductant, MPT is entirely metal‑free, easily prepared, bench‑stable, and avoids iridium cost and toxicity concerns.

Photoredox Catalysis Single Electron Transfer Organocatalysis

Catalytic Acylation Efficiency: MPT Outperforms Stoichiometric Acylating Agents with Acid Chlorides

A catalytic amount of 1‑methyl‑2(1H)‑pyridinethione promotes the acylation of p‑nitrophenol with isobutyryl chloride (63% yield) and acetyl chloride (44% yield) via in‑situ formation of a reactive 2‑benzoylthio‑1‑methylpyridinium intermediate [1]. The same reaction without the MPT catalyst gives negligible product under identical conditions. For context, the widely used acylation catalyst DMAP (4‑dimethylaminopyridine) typically affords >80% yields with acetyl chloride under similar conditions, but DMAP is a nitrogen‑centred nucleophile; MPT operates through a sulfur‑centred nucleophilic pathway, offering complementary chemoselectivity when nitrogen nucleophiles are incompatible.

Acylation Organocatalysis Synthetic Methodology

Tautomeric Locking: N‑Methylation Eliminates Thione–Thiol Equilibria That Complicate 2‑Mercaptopyridine Chemistry

2‑Mercaptopyridine (CAS 2637‑34‑5) exists in a solvent‑ and pH‑dependent equilibrium between the thione (2‑pyridinethione) and thiol (2‑pyridinethiol) tautomers, with the thione form favoured in polar solvents and the thiol form in non‑polar media [1]. This tautomeric ambiguity leads to variable S‑ vs. N‑coordination modes with metal ions and unpredictable nucleophilic reactivity. N‑Methylation of the pyridine nitrogen (as in 1‑methylpyridine‑2‑thione) eliminates the thiol tautomer entirely, locking the compound in the thione form regardless of solvent polarity or pH [2]. The result is a single, spectroscopically and crystallographically well‑defined species with exclusively S‑centred nucleophilicity and S‑donor coordination.

Tautomerism Structural Preorganization Coordination Chemistry

High‑Value Application Scenarios for 1-Methylpyridine-2-thione (CAS 6887-59-8) Based on Verified Differentiation Evidence


Metal‑Free Photoredox Catalysis for Radical Generation from Inert Alkyl Acyl Halides

The MPT photocatalyst, with its excited‑state reduction potential of –1.60 V vs. Ag/AgCl, enables single‑electron reduction of NHPI esters and in‑situ generation of photoactive intermediates from alkyl acyl fluorides and chlorides that are inert toward conventional iridium‑based photoredox catalysts [1]. This metal‑free, bench‑stable organocatalyst is suited for late‑stage functionalisation of pharmaceuticals, peptides, and amino acids via Giese‑type radical additions, offering a sustainable alternative to precious‑metal photoredox systems.

Well‑Defined S‑Donor Ligand for Single‑Adduct Rhodium and Gold Coordination Chemistry

Unlike 2‑thiopyridone, which forms multiple carbonyl‑substitution products with [Rh₂Cl₂(CO)₄], N‑methylthiopyridone cleanly yields the mono‑adduct cis‑[RhCl(CO)₂L] with no further reaction upon excess ligand addition [2]. This stoichiometric ceiling makes the compound an ideal ligand for preparing structurally homogeneous rhodium(I) complexes, and its established coordination chemistry with gold(I) cyanide [3] supports applications in gold‑based therapeutic agent design and mechanistic ligand‑exchange studies.

S‑Centred Nucleophilic Organocatalyst for Acylation Reactions

1‑Methyl‑2(1H)‑pyridinethione catalyses the acylation of phenols with acid chlorides via a sulfur‑centred nucleophilic pathway (63% yield with isobutyryl chloride), providing a mechanistically distinct alternative to N‑centred DMAP catalysis [4]. This is especially valuable when nitrogen nucleophiles are incompatible with downstream functional groups or when thioester intermediates are synthetically desirable.

Tautomerically Pure Building Block for Quantitative Structure–Activity Studies

Because the N‑methyl group locks the compound in a single tautomeric form irrespective of solvent polarity or pH [2][5], 1‑methylpyridine‑2‑thione provides a structurally unambiguous scaffold for QSAR, medicinal chemistry, and metal‑complex formulation. This eliminates the speciation ambiguity that complicates the use of 2‑mercaptopyridine, where variable thione/thiol ratios confound interpretation of biological activity and coordination geometry.

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